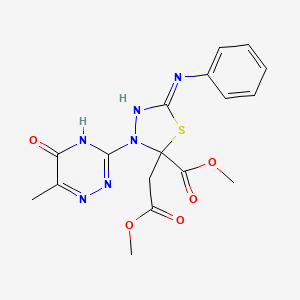

Methyl 2-(2-methoxy-2-oxoethyl)-3-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)-5-(phenylamino)-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate

説明

This compound is a heterocyclic molecule featuring a 1,3,4-thiadiazole core fused with a 1,2,4-triazin-5-one moiety. Its structure includes a phenylamino substituent at position 5, a methoxy-oxoethyl group at position 2, and a methyl-substituted triazinone ring at position 2. The stereoelectronic properties of this compound are influenced by the conjugation of the thiadiazole and triazinone systems, which may enhance stability and intermolecular interactions .

特性

IUPAC Name |

methyl 2-(2-methoxy-2-oxoethyl)-3-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)-5-phenylimino-1,3,4-thiadiazolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O5S/c1-10-13(25)19-15(21-20-10)23-17(14(26)28-3,9-12(24)27-2)29-16(22-23)18-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,18,22)(H,19,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVMOKWHDZBWFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)N2C(SC(=NC3=CC=CC=C3)N2)(CC(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl 2-(2-methoxy-2-oxoethyl)-3-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)-5-(phenylamino)-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Viability Assays : In vitro studies using various cancer cell lines demonstrated that the compound exhibits significant cytotoxic effects. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM across different cell lines, indicating a promising anticancer activity .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2. Molecular docking studies suggest that it binds effectively to the active sites of key proteins involved in cell survival .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15 | Apoptosis via caspase activation |

| MCF7 (Breast) | 25 | Inhibition of Bcl-2 |

| HeLa (Cervical) | 20 | Induction of oxidative stress |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

- Bacterial Inhibition : It has shown effectiveness against gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

- Fungal Activity : Preliminary antifungal assays indicate activity against Candida species with MIC values similar to those observed for bacterial strains.

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 75 | Bactericidal |

| Escherichia coli | 100 | Bacteriostatic |

| Candida albicans | 80 | Fungicidal |

Case Studies and Research Findings

- Study on Anticancer Effects : A comprehensive study investigated the effects of this compound on multicellular tumor spheroids. Results indicated that it significantly reduced tumor size and enhanced apoptosis compared to control groups .

- Antimicrobial Spectrum Evaluation : Another study evaluated its antimicrobial spectrum against clinical isolates and found that it could serve as a lead compound for developing new antimicrobial agents due to its broad-spectrum activity .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

A structurally related compound, Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205, MW 369.40), shares the 1,3,4-thiadiazole ring but lacks the fused triazinone system. Instead, it incorporates a benzoyl ester and a phenylcarbamoyl group.

| Property | Target Compound | LS-03205 |

|---|---|---|

| Molecular Weight | ~450–470 g/mol (estimated) | 369.40 g/mol |

| Key Functional Groups | Thiadiazole, triazinone, phenylamino, methoxy-oxoethyl | Thiadiazole, benzoyl ester, phenylcarbamoyl |

| Potential Bioactivity | Enzyme inhibition (hypothetical) | Unreported |

| Synthetic Complexity | High (due to fused heterocycles) | Moderate |

Triazol-3-one Derivatives

Compounds such as {3-oxo-4-[(pyridin-4-ylmethylene)-amino]-5-thiophen-2-ylmethyl-2,4-dihydro-1,2,4-triazol-2-yl}-acetic acid ethyl ester (4a, MW 409.45) exhibit a triazol-3-one core instead of a triazinone. The replacement of the triazinone with a triazolone ring reduces electron-deficient character, altering reactivity and hydrogen-bonding capacity. For example, 4a has a melting point of 116–117°C, suggesting lower thermal stability than the target compound (melting point data for the latter is unavailable) .

Hybrid Heterocycles with Thiophene Moieties

2-(2-oxo-2-phenyl-ethyl)-4-[(pyridin-4-ylmethylene)-amino]-5-thiophen-2-yl-methyl-2,4-dihydro-[1,2,4]triazol-3-one (3b, MW 407.45) incorporates a thiophene group, enhancing π-π stacking interactions but introducing steric bulk. Its synthesis involves nucleophilic substitution with bromoacetophenone, a method that could theoretically apply to the target compound’s methoxy-oxoethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。